molecular formula C22H23FN4O3 B2940515 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 1796968-99-4

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Katalognummer B2940515
CAS-Nummer: 1796968-99-4
Molekulargewicht: 410.449
InChI-Schlüssel: KCMHXQPDCBSJBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound seems to be related to a class of compounds based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine . These compounds have been identified as potential inhibitors of G-protein-coupled receptor kinase-2 and -5 (GRK2 and GRK5), which are emerging therapeutic targets for the treatment of cardiovascular disease .

Wissenschaftliche Forschungsanwendungen

Role in Orexin Receptor Mechanisms

  • Research has highlighted the significance of compounds acting on orexin receptors, with implications for treating binge eating and possibly other eating disorders. The study examined the effects of selective orexin receptor antagonists, indicating a major role for orexin-1 receptor (OX1R) mechanisms in compulsive food intake, suggesting that antagonism at OX1R could be a novel pharmacological approach for such conditions (Piccoli et al., 2012).

Impact on Pharmacokinetics and Drug Development

  • Another study focused on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, detailing the enzymatic hydrolysis challenges and the pursuit of stable analogs. This research underscores the complex interplay between chemical structure modifications and their effects on drug metabolism and efficacy (Teffera et al., 2013).

Synthesis and Characterization for Therapeutic Applications

  • The synthesis and characterization of novel oxazines, demonstrating specific targeting towards cyclooxygenase 2 (COX2), underline the potential of such compounds in developing COX2-specific inhibitors for anti-inflammatory therapy. This research presents a critical step towards creating more effective and selective anti-inflammatory drugs (Srinivas et al., 2015).

Structural Investigations for Drug Development

  • Structural investigations of AND-1184 and its hydrochloride form, aimed at treating dementia, highlight the importance of solid-state characterization in the drug development process. These studies provide insights into the molecular and crystallographic properties essential for the formulation and stability of potential pharmaceuticals (Pawlak et al., 2021).

Antimicrobial Activity

  • Research into the antimicrobial activity of specific piperazine derivatives points towards their efficacy against various bacterial strains, indicating the potential for developing new antibiotics. This study exemplifies the ongoing need for novel antimicrobial agents in the face of rising antibiotic resistance (Mishra & Chundawat, 2019).

Wirkmechanismus

Target of Action

The primary targets of this compound are G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases play a crucial role in the regulation of cellular responses to external stimuli. They are involved in the phosphorylation of activated G protein-coupled receptors (GPCRs), leading to receptor desensitization, internalization, and downregulation .

Mode of Action

The compound interacts with its targets, GRK-2 and -5, by inhibiting their activity This inhibition prevents the phosphorylation of activated GPCRs, thereby modulating the cellular response to external stimuli

Biochemical Pathways

The inhibition of GRK-2 and -5 affects the GPCR signaling pathway. GPCRs are involved in various cellular processes, including cell growth, immune response, and neurotransmission. By inhibiting GRK-2 and -5, the compound can potentially modulate these processes .

Eigenschaften

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-14-6-7-16(12-17(14)23)25-21(29)20(28)24-13-15-8-10-27(11-9-15)22-26-18-4-2-3-5-19(18)30-22/h2-7,12,15H,8-11,13H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMHXQPDCBSJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.